2-Heptanol - d5
CAS No.:
Cat. No.: VC0213343
Molecular Formula: C7H11D5O
Molecular Weight: 121.24
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11D5O |
|---|---|
| Molecular Weight | 121.24 |
Introduction
Chemical Properties of 2-Heptanol-d5
Molecular Structure and Formula
The molecular structure of 2-Heptanol-d5 consists of a seven-carbon chain with a hydroxyl group attached to the second carbon atom. Deuterium atoms replace five hydrogens in the molecule, typically at positions that enhance its stability and analytical utility. The molecular formula is C7H11D5O, reflecting the presence of deuterium .
Physical Properties
The physical properties of 2-Heptanol-d5 are similar to those of its non-deuterated counterpart but exhibit slight variations due to the increased mass of deuterium atoms. Key properties include:
Stability and Reactivity
The compound is chemically stable under standard laboratory conditions but is flammable and should be handled with care to avoid exposure to strong oxidizing agents or acids . Deuteration enhances its stability in certain reactions, making it less prone to metabolic degradation.
Table: Comparative Properties of 2-Heptanol and 2-Heptanol-d5
| Property | 2-Heptanol | 2-Heptanol-d5 |
|---|---|---|
| Molecular Formula | C7H16O | C7H11D5O |
| Molecular Weight | 116.20 g/mol | 121.23 g/mol |
| Boiling Point | 160–162 °C | ~160–162 °C |
| Density | ~0.817 g/mL | ~0.817 g/mL |
| Solubility | Limited in water | Limited in water |
Synthesis of 2-Heptanol-d5
General Methods for Deuteration
Deuteration involves substituting hydrogen atoms with deuterium using chemical or catalytic methods. Common approaches include:
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Exchange Reactions: Using deuterium oxide () as a solvent under basic or acidic conditions.
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Catalytic Hydrogenation: Employing deuterium gas () with a suitable catalyst.
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Grignard Reactions: Reacting organometallic compounds with deuterated reagents.
Specific Synthesis Pathway for 2-Heptanol-d5
The synthesis of 2-Heptanol-d5 typically begins with non-deuterated precursors such as heptanone or heptyl halides:
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Reduction of Heptanone: The ketone group in heptanone is reduced using deuterium-labeled reducing agents like lithium aluminum deuteride ().
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Deuterium Exchange: The hydroxyl group can undergo exchange reactions with under acidic or basic conditions to achieve complete deuteration.
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Purification: The product is purified using distillation or chromatography techniques to ensure high isotopic purity (>95%) .
Table: Synthesis Parameters for 2-Heptanol-d5
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Reduction | Heptanone + | Formation of alcohol |
| Deuterium Exchange | , acidic/basic catalyst | Isotopic labeling |
| Purification | Distillation/Chromatography | High-purity product |
Applications of 2-Heptanol-d5
Analytical Chemistry
In analytical chemistry, isotopically labeled compounds like 2-Heptanol-d5 serve as internal standards for quantitative analysis using NMR spectroscopy and MS:
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NMR Spectroscopy: Deuterium-labeled compounds reduce background signals from hydrogen, enhancing spectral clarity .
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Mass Spectrometry: The distinct mass difference between hydrogen and deuterium aids in identifying and quantifying compounds in complex mixtures.
Pharmacokinetics and Drug Development
Deuterated compounds are increasingly used in drug development due to their altered metabolic profiles:
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Kinetic Isotope Effects: Deuteration slows down enzymatic reactions involving C-H bond cleavage, prolonging drug half-life .
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Tracer Studies: Used to track metabolic pathways and drug distribution within biological systems .
Table: Applications of Deuterated Compounds
| Field | Application | Benefits |
|---|---|---|
| Analytical Chemistry | NMR/MS Standards | Enhanced signal clarity |
| Pharmacokinetics | Drug Half-Life Extension | Improved therapeutic efficacy |
| Environmental Science | Tracer Studies | Monitoring pollutant pathways |
Case Study: Use in Biocontrol Agents
Recent studies highlight the potential use of volatile organic compounds like 2-heptanol (and by extension, its deuterated form) as biocontrol agents against pathogens such as Botrytis cinerea. These compounds disrupt amino acid metabolism and membrane integrity in fungal cells, offering eco-friendly pest control solutions .
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